(S)-1-N-Boc-2-Cyano-piperidine

Catalog No.
S679674
CAS No.
242459-44-5
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-N-Boc-2-Cyano-piperidine

CAS Number

242459-44-5

Product Name

(S)-1-N-Boc-2-Cyano-piperidine

IUPAC Name

tert-butyl (2S)-2-cyanopiperidine-1-carboxylate

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1

InChI Key

LKAJZBMOVZIKHA-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C#N

Synthesis of Bioactive Peptides and Alkaloids:

(S)-1-N-Boc-2-Cyano-piperidine serves as a crucial precursor for the synthesis of diverse bioactive peptides and alkaloids. These molecules often exhibit a wide range of pharmacological activities, making them essential targets for drug discovery and development. Studies have shown its successful incorporation into biologically active molecules like:

  • (+)-Discodermolide: A potent antitumor agent isolated from marine sponges [].
  • Scopolamine: An anticholinergic alkaloid with applications in treating motion sickness and certain neurological disorders [].
  • Histamine H3 receptor antagonists: Promising candidates for the treatment of various neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Asymmetric Catalysis:

The chiral nature of (S)-1-N-Boc-2-Cyano-piperidine makes it a valuable ligand for asymmetric catalysts. These catalysts selectively promote the formation of one enantiomer over another in various chemical reactions, leading to the synthesis of highly pure chiral compounds. Research has explored its application in:

  • Asymmetric aldol reactions: Crucial for the synthesis of various biologically relevant molecules like carbohydrates and pharmaceuticals [].
  • Asymmetric hydrogenation: A key reaction for the production of chiral alcohols, which are important intermediates in the synthesis of numerous drugs and fine chemicals [].

Medicinal Chemistry:

(S)-1-N-Boc-2-Cyano-piperidine itself has been investigated for its potential medicinal properties. Studies have shown promising activity in various areas, including:

  • Antimicrobial activity: Research suggests potential activity against various bacterial and fungal strains [].
  • Anticancer activity: Studies have reported its ability to inhibit the growth of certain cancer cell lines [].

(S)-1-N-Boc-2-Cyano-piperidine, also known as (S)-1-Boc-2-cyanopyrrolidine, is a chiral compound with the molecular formula C10_{10}H16_{16}N2_2O2_2 and a molar mass of 196.25 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of piperidine, along with a cyano group at the 2-position of the piperidine ring. It appears as a white to orange powder and has a melting point of 33-36°C . The compound is slightly soluble in water and sensitive to moisture and light, necessitating storage in an inert atmosphere at low temperatures .

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Handle with care as organic compounds can be flammable or irritating.
  • Refer to safety data sheets (SDS) for specific handling and disposal procedures.
Due to its functional groups. Notably, it can undergo asymmetric deprotonation, where it reacts with strong bases like s-BuLi to form lithiated intermediates that can be further utilized in coupling reactions . The compound is also involved in catalytic dynamic resolution processes, which allow for the synthesis of enantioenriched derivatives such as 2-aryl and 2-vinyl-piperidines .

While specific biological activity data for (S)-1-N-Boc-2-Cyano-piperidine is limited, compounds with similar structures have shown potential as biochemical reagents and inhibitors. For instance, it is noted for its application in synthesizing prolyl oligopeptidase inhibitors, which are relevant in treating various diseases including neurodegenerative disorders .

The synthesis of (S)-1-N-Boc-2-Cyano-piperidine typically involves several key steps:

  • Protection of Piperidine: The nitrogen of piperidine is protected using di-tert-butyl dicarbonate to form N-Boc-piperidine.
  • Cyanation: The protected piperidine undergoes cyanation at the 2-position, often using cyanide sources like sodium cyanide or other suitable reagents under controlled conditions to ensure selectivity .
  • Purification: The product is then purified through crystallization or chromatography to obtain the desired chiral compound.

(S)-1-N-Boc-2-Cyano-piperidine finds applications primarily in medicinal chemistry:

  • Synthesis of Pharmacological Agents: It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting prolyl oligopeptidase.
  • Chiral Building Block: Due to its chirality, it is utilized in asymmetric synthesis strategies to produce other chiral compounds.

Interaction studies involving (S)-1-N-Boc-2-Cyano-piperidine focus on its reactivity and compatibility with other reagents in synthetic pathways. For example, its lithiated form can engage in transmetalation reactions with zinc or copper reagents, facilitating the formation of complex structures while maintaining configurational integrity .

Several compounds share structural similarities with (S)-1-N-Boc-2-Cyano-piperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Boc-2-PiperidinoneContains a carbonyl instead of a cyano groupOften used in the synthesis of piperidinone derivatives
N-Boc-3-Cyano-piperidineCyano group at the 3-positionDifferent stereochemistry affecting reactivity
N-Boc-4-Cyano-piperidineCyano group at the 4-positionPotential for different biological activities
(R)-1-N-Boc-2-cyano-piperidineEnantiomeric formDifferent optical activity affecting biological interactions

The uniqueness of (S)-1-N-Boc-2-Cyano-piperidine lies in its specific configuration and functional groups that enable selective reactions and applications in drug development, particularly in synthesizing inhibitors that target specific biochemical pathways.

The synthesis of (S)-1-N-Boc-2-cyano-piperidine represents a significant challenge in organic chemistry due to the requirement for both stereocontrol and the incorporation of the cyano functional group. Multiple synthetic approaches have been developed to address these challenges, ranging from classical methods to modern enantioselective strategies.

Classical Synthetic Approaches

From 2-Piperidinecarbonitrile via N-Protection

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc₂O, followed by decarboxylation to yield the desired N-Boc protected product. Typical reaction conditions involve stirring the starting material with 1.1 equivalents of Boc₂O and 2.2 equivalents of triethylamine in dichloromethane at 0°C to room temperature for 2-4 hours [1]. This approach consistently delivers yields of 85-95% with minimal side product formation.

The primary advantage of this method lies in its operational simplicity and reliable reproducibility. However, it requires access to enantiomerically pure starting material, which limits its utility for large-scale synthesis where cost considerations are paramount [2].

From Piperidine-2-carboxamide via Dehydration

Dehydration of piperidine-2-carboxamide represents a more versatile approach that allows for the introduction of the cyano group from readily available carboxamide precursors. Several dehydrating agents have been successfully employed for this transformation.

Trifluoroacetic Anhydride Method: Treatment of piperidine-2-carboxamide with trifluoroacetic anhydride in the presence of triethylamine provides mild dehydration conditions [1] [3]. The reaction mechanism involves initial O-acylation of the amide oxygen, followed by elimination of trifluoroacetic acid to form the nitrile. This method operates at temperatures from 0°C to room temperature and typically requires 1-3 hours for completion, yielding 70-85% of the desired product [3].

Thionyl Chloride Method: The use of thionyl chloride represents a classical approach for amide dehydration [4] [5]. The mechanism proceeds through initial attack of the amide oxygen on sulfur, forming an intermediate that subsequently eliminates to give the nitrile with concomitant formation of sulfur dioxide and hydrogen chloride [5]. While operationally simple, this method requires elevated temperatures (80-120°C) and generates acidic byproducts that may not be compatible with acid-sensitive substrates [4].

Synthesis via Oxalyl Chloride and DMF Reactions

A Swern-type dehydration protocol using oxalyl chloride and catalytic dimethylformamide has been reported for the conversion of primary amides to nitriles [6]. This method offers advantages in terms of mild reaction conditions and clean product formation.

The reaction mechanism involves initial formation of a chlorodimethyliminium chloride intermediate from oxalyl chloride and DMF, which then activates the amide for dehydration. The process typically operates at -78°C to room temperature and provides yields of 75-90% for a wide range of substrates [6]. The method demonstrates good functional group compatibility and minimal formation of side products.

Enantioselective Synthetic Routes

Asymmetric Catalysis Approaches

Catalytic Dynamic Resolution: Coldham and coworkers developed a highly effective catalytic dynamic resolution approach for the synthesis of enantioenriched 2-substituted piperidines [7] [8]. This method involves the use of chiral diaminoalkoxide ligands to resolve racemic N-Boc-2-lithiopiperidine intermediates.

The process begins with deprotonation of N-Boc-piperidine using sec-butyllithium and tetramethylethylenediamine to generate a racemic organolithium species. Addition of substoichiometric amounts of chiral ligands such as (S,S)-8 or (S,R)-9 facilitates dynamic resolution through selective coordination [8]. The resolved organolithium can then be trapped with various electrophiles, including those that introduce the cyano group, to provide enantioenriched products with enantiomeric ratios up to 96:4 [7].

Asymmetric Deprotonation: The use of chiral lithium amide bases, particularly those derived from sparteine or sparteine surrogates, enables enantioselective deprotonation of N-Boc-2-arylpiperidines [9] [10]. While this approach has shown promise for aryl-substituted systems, its application to cyano-substituted derivatives requires careful optimization of reaction conditions.

Resolution Techniques for Racemic Mixtures

Kinetic Resolution: Asymmetric deprotonation of racemic N-Boc-2-cyanopiperidine using chiral bases provides an alternative approach to enantioenriched material [9] [10]. The method relies on the differential reactivity of enantiomers toward chiral deprotonating agents, allowing for selective transformation of one enantiomer while leaving the other unchanged.

Research by Coldham and colleagues demonstrated that n-butyllithium/(−)-sparteine complex promotes kinetic resolution of N-Boc-2-arylpiperidines with excellent selectivity [10]. The enantioenriched starting material can be recovered with yields of 39-48% and enantiomeric ratios up to 97:3 [10]. Subsequent lithiation and electrophilic quench provide access to 2,2-disubstituted piperidines with excellent yields and enantioselectivities.

Enzymatic Resolution: Biocatalytic approaches offer complementary strategies for accessing enantioenriched building blocks. Gotor and coworkers reported a chemoenzymatic synthesis of (S)-2-cyanopiperidine using (R)-oxynitrilase-catalyzed reactions [11] [12]. This approach begins with the enantioselective synthesis of (R)-(+)-6-bromo-2-hydroxyhexanenitrile using oxynitrilase catalysis, followed by intramolecular cyclization to form the piperidine ring [11].

Chiral Auxiliary-Based Strategies

Chiral auxiliary approaches provide modular strategies for the synthesis of enantioenriched 2-substituted piperidines. These methods typically involve the attachment of a chiral auxiliary to direct the stereochemical outcome of subsequent transformations.

Oxazolidinone Auxiliaries: Phenylglycinol-derived auxiliaries have been successfully employed in the synthesis of various piperidine alkaloids [13] [14]. The strategy involves cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol to form chiral bicyclic lactams, which serve as intermediates for further elaboration [14].

Norephedrine-Derived Auxiliaries: Alternative auxiliary systems based on norephedrine have been developed for the synthesis of β-hydroxy acids and related compounds [15]. These auxiliaries operate through a chiral relay mechanism where the stereochemistry of the auxiliary is transferred to control the facial selectivity of subsequent reactions.

Industrial-Scale Production Considerations

Process Parameters Optimization

Large-scale synthesis of (S)-1-N-Boc-2-cyano-piperidine requires careful optimization of multiple process parameters to ensure consistent product quality and economic viability [16].

Temperature Control: Classical dehydration methods typically require elevated temperatures (80-150°C), necessitating robust heating systems and careful temperature control to prevent decomposition or racemization [16]. In contrast, enantioselective methods often require cryogenic conditions (-78 to 0°C), demanding specialized equipment and increased energy consumption [17].

Pressure Management: Most synthetic routes operate under atmospheric pressure, simplifying equipment requirements. However, reactions involving volatile reagents or cryogenic conditions may require inert atmosphere techniques or pressure control systems [16].

Solvent Selection: Industrial processes favor solvents that are easily recoverable, environmentally acceptable, and compatible with existing infrastructure. High-boiling solvents like dimethylformamide present challenges for solvent recovery, while low-boiling ethereal solvents used in enantioselective processes offer advantages in terms of product isolation [16].

Purification Methodologies

Crystallization: Direct crystallization represents the most cost-effective purification method for industrial applications. The compound exhibits crystalline properties with a melting point of 33-36°C, facilitating purification through recrystallization from appropriate solvent systems [18].

Chromatographic Purification: When high purity is required, reversed-phase high-performance liquid chromatography provides effective separation [19] [20]. Industrial-scale chromatography requires careful consideration of stationary phase selection, mobile phase composition, and loading capacity to ensure economic viability [21].

Distillation: For volatile derivatives or intermediates, distillation may provide an alternative purification approach. However, the relatively high molecular weight and potential thermal sensitivity of the target compound may limit the applicability of this technique [22].

Quality Control Specifications

Analytical Methods: Comprehensive quality control requires multiple analytical techniques to ensure product specifications are met [19] [18]. Chiral high-performance liquid chromatography using chiral stationary phases provides quantitative determination of enantiomeric purity, with specifications typically requiring enantiomeric excess greater than 95% [18].

Purity Assessment: Gas chromatography-mass spectrometry enables determination of chemical purity and identification of related substances [18]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity analysis [18].

Physical Properties: Standard physical property measurements including melting point determination, optical rotation measurement, and water content analysis ensure compliance with pharmaceutical or research grade specifications [18] [23]. The target compound exhibits an optical rotation of [α]D = -24.9° (c = 1.0, CHCl₃) for the (S)-enantiomer [24].

Residual Analysis: Industrial processes require monitoring of residual solvents, heavy metals, and other impurities according to International Council for Harmonisation guidelines [18] [23]. Typical specifications include residual solvent limits below 500 ppm for individual solvents and heavy metal content below 10 ppm total [18].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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